molecular formula C13H12FNO4S B2756101 N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 650593-40-1

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine

Cat. No.: B2756101
CAS No.: 650593-40-1
M. Wt: 297.3
InChI Key: HHJDKKJPDLKEDN-UHFFFAOYSA-N
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Description

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is a synthetic naphthalene-derived glycine analog intended for research applications. Its structure, featuring a naphthylsulfonyl group and an N-alkylated glycine moiety, suggests potential as a building block in medicinal chemistry or as a precursor for developing enzyme inhibitors. The specific physicochemical properties, mechanism of action, and primary research applications of this compound are currently undefined in the scientific literature and require further investigation by qualified researchers. This product is labeled with For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S/c1-15(8-13(16)17)20(18,19)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJDKKJPDLKEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the reaction of 4-fluoro-1-naphthalenesulfonyl chloride with N-methylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is a sulfonamide derivative characterized by a naphthyl moiety substituted with a fluorine atom. Its structure allows it to interact with biological systems through several mechanisms:

  • Electrophilic Character : The sulfonyl group confers strong electrophilic properties, enabling the compound to form covalent bonds with nucleophiles in biological molecules, such as proteins and nucleic acids.
  • Reactive Oxygen Species Generation : The compound can generate reactive oxygen species (ROS), which are implicated in various cellular signaling pathways and can lead to oxidative stress in target cells.
  • Interference with Enzymatic Activity : this compound can inhibit key enzymes involved in metabolic processes, making it a candidate for therapeutic interventions in metabolic disorders.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis via ROS generation.
  • Inhibition of topoisomerases, leading to impaired DNA replication and repair.

For instance, derivatives of naphthoquinone have shown promising results in preclinical models, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

The compound's ability to generate ROS also positions it as a potential antimicrobial agent. Studies have demonstrated that naphthoquinone derivatives possess antibacterial and antifungal activities by disrupting microbial cell membranes and inducing oxidative damage .

Neuropathic Pain Management

Research into calcium channel blockers has identified N-sulfonyl derivatives as potential treatments for neuropathic pain. These compounds are designed to inhibit N-type calcium channels (CaV2.2), which are crucial for pain signaling pathways. This compound could be explored further in this context due to its structural similarities with known calcium channel inhibitors .

Case Study 1: Anticancer Efficacy

A study conducted on naphthoquinone derivatives revealed that specific modifications could enhance their anticancer potency. The introduction of sulfonamide groups was shown to increase the compounds' ability to induce apoptosis in cancer cells through ROS-mediated pathways .

Case Study 2: Antimicrobial Activity

In vitro testing of naphthoquinone derivatives indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of the bacterial membrane integrity and subsequent cell death due to oxidative stress .

Comparative Data Table

Application AreaMechanism of ActionReference
AntitumorInduction of apoptosis, inhibition of topoisomerases
AntimicrobialDisruption of membranes, ROS generation
Neuropathic Pain ReliefInhibition of N-type calcium channels

Mechanism of Action

The mechanism of action of N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the naphthyl ring can enhance the compound’s binding affinity to certain targets, leading to increased potency .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • 4-Fluoro substituent : Electron-withdrawing, enhancing stability and influencing intermolecular interactions.
  • Sulfonyl bridge : Enhances binding affinity to biological targets (e.g., enzymes, receptors).
  • N-methylglycine : Modulates solubility and steric bulk.

Table 1: Structural and Molecular Comparison

Compound Name Aryl Group Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine (Target) 4-fluoro-1-naphthyl F, methyl C₁₉H₁₆FNO₄S 373.40* High hydrophobicity, fluorinated
N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)-N-((4-methoxyphenyl)sulfonyl) glycine (16b) 1-naphthyl, 4-methoxyphenyl OCH₃, sulfonyl C₂₅H₂₂N₂O₇S₂ 542.64 Dual methoxy groups, bulkier
Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate (15) 4-nitronaphthalen-1-yl NO₂, OCH₃ C₂₁H₂₀N₂O₇S 444.46 Nitro group (electron-withdrawing)
N-[(4-methylphenyl)sulfonyl]-N-phenylglycine 4-methylphenyl, phenyl CH₃, sulfonyl C₁₅H₁₅NO₄S 305.35 Smaller aryl groups, methyl

*Calculated based on analogous compounds.

Biological Activity

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is a sulfonamide derivative notable for its biological activity, particularly in inhibiting specific enzymes. This compound, characterized by a sulfonyl functional group attached to a glycine moiety, exhibits significant potential in medicinal chemistry due to its unique structural features.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

N 4 fluoro 1 naphthyl sulfonyl N methylglycine\text{N 4 fluoro 1 naphthyl sulfonyl N methylglycine}

The introduction of a fluorine atom at the para position of the naphthyl ring enhances the compound's stability and biological activity. The sulfonamide and amine functionalities contribute to its chemical reactivity, allowing it to undergo various reactions, such as oxidation and substitution, leading to different derivatives.

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the naphthyl ring enhances the compound’s binding affinity to certain targets, which may lead to increased potency against specific enzymes like serine proteases.

Biological Activity

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, compounds with similar structures have shown potent inhibition against serine proteases such as thrombin. This inhibition is attributed to favorable interactions between the fluorinated aromatic ring and the enzyme's active sites, resulting in increased binding affinity and selectivity towards target proteins.

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compound Sulfonamide derivative with fluorinated naphthylStrong thrombin inhibition
4-Fluorobenzenesulfonamide Contains a fluorobenzene ringModerate serine protease inhibition
N-Methyl-N-(4-nitrophenyl)sulfonamide Nitro group substitutionReduced potency compared to fluorinated analogs
1-Naphthalenesulfonamide Lacks fluorine substitutionLower selectivity for thrombin

This table illustrates that the unique fluorination in this compound significantly enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various experimental approaches:

  • Inhibition Studies : Research has demonstrated that this compound effectively inhibits thrombin activity, showcasing its potential as an anticoagulant agent. The binding affinity was significantly higher than that of non-fluorinated analogs due to optimized interactions with critical amino acid residues in the enzyme's active site .
  • Fluorescent Probes : In cellular imaging studies, derivatives of this compound were utilized as fluorescent probes for imaging lipid droplets in cancer cells. This application highlights its versatility and potential utility in biomedical research.
  • Synthesis and Characterization : The synthesis of this compound typically involves several key steps, including the reaction of glycine derivatives with 4-fluorobenzenesulfonyl chloride. Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity, facilitating further biological evaluations.

Q & A

Q. How can researchers synthesize and characterize N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine?

Methodological Answer:

  • Synthesis : React 4-fluoro-1-naphthalenesulfonyl chloride with N-methylglycine under basic conditions (e.g., in THF or DCM with triethylamine). Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization.
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., sulfonyl group resonance at ~3.3 ppm for methyl, aromatic protons at 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS). Purity can be assessed via HPLC (>95% by UV detection at 254 nm) .

Q. What solvents are optimal for studying the solubility of this compound?

Methodological Answer:

  • Conduct solubility tests in polar aprotic solvents (DMSO, DMF), aqueous buffers (pH 2–10), and alcohols (methanol, ethanol).
  • Use UV-Vis spectroscopy to quantify solubility (λmax ~280–320 nm for naphthyl absorption). Gravimetric analysis after solvent evaporation can validate results.
  • Note: Fluorinated naphthyl groups may enhance solubility in lipophilic solvents compared to non-fluorinated analogs .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Refer to SDS guidelines for sulfonamides (e.g., wear nitrile gloves, lab coat, and goggles; use fume hood).
  • Store at 2–8°C in airtight containers. Avoid inhalation/contact; wash hands after handling.
  • Dispose of waste via certified chemical waste services. Similar precautions are outlined for structurally related sulfonamides .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) and compare with non-fluorinated analogs.
  • Spectroscopic Studies : Use 19F^{19}F-NMR to assess electronic effects (chemical shifts reflect electron withdrawal).
  • Reactivity Tests : Compare sulfonamide hydrolysis rates under acidic/basic conditions via HPLC. Fluorine’s electronegativity may stabilize the sulfonyl group, reducing hydrolysis .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays : Reproduce experiments under controlled conditions (e.g., pH, temperature, solvent consistency).
  • Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization and SPR for protein binding).
  • Stability Checks : Monitor compound integrity during assays via LC-MS to rule out degradation artifacts. Contradictions may arise from impurity profiles or assay variability .

Q. What strategies improve pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Prodrug Design : Modify the carboxylate group (e.g., ester prodrugs) to enhance membrane permeability.
  • Formulation Studies : Test nanoemulsions or liposomal encapsulation to improve bioavailability.
  • ADME Profiling : Use in vitro models (Caco-2 cells for permeability, liver microsomes for metabolic stability). Structural analogs with ester modifications show enhanced absorption .

Q. How can the compound’s stability under physiological conditions be systematically analyzed?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Sample at intervals (0–24 hrs) and analyze via HPLC for degradation products.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV light (254–365 nm) and monitor photodegradation by NMR .

Q. What methods are used to study its interactions with metalloenzymes?

Methodological Answer:

  • Chelation Assays : Use UV-Vis spectroscopy to detect metal-ligand charge transfer bands (e.g., with Zn2+^{2+}, Fe3+^{3+}).
  • Enzyme Inhibition : Test activity of metalloenzymes (e.g., carbonic anhydrase) with/without the compound. IC50_{50} values can indicate potency.
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to map binding interactions. Related sulfonamides form hydrogen bonds with active-site residues .

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